2-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-6,8-bis(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one 2-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-6,8-bis(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16673899
InChI: InChI=1S/C25H28O6/c1-13(2)5-8-17-23(29)18(9-6-14(3)4)25-22(24(17)30)20(28)12-21(31-25)16-10-7-15(26)11-19(16)27/h5-7,10-11,21,26-27,29-30H,8-9,12H2,1-4H3
SMILES:
Molecular Formula: C25H28O6
Molecular Weight: 424.5 g/mol

2-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-6,8-bis(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one

CAS No.:

Cat. No.: VC16673899

Molecular Formula: C25H28O6

Molecular Weight: 424.5 g/mol

* For research use only. Not for human or veterinary use.

2-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-6,8-bis(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one -

Specification

Molecular Formula C25H28O6
Molecular Weight 424.5 g/mol
IUPAC Name 2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-6,8-bis(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one
Standard InChI InChI=1S/C25H28O6/c1-13(2)5-8-17-23(29)18(9-6-14(3)4)25-22(24(17)30)20(28)12-21(31-25)16-10-7-15(26)11-19(16)27/h5-7,10-11,21,26-27,29-30H,8-9,12H2,1-4H3
Standard InChI Key ZTEYEFPSJPSRRA-UHFFFAOYSA-N
Canonical SMILES CC(=CCC1=C(C(=C2C(=C1O)C(=O)CC(O2)C3=C(C=C(C=C3)O)O)CC=C(C)C)O)C

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Structural Features

The compound’s systematic name, 2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-6,8-bis(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one, delineates its core structure: a flavanone skeleton (2,3-dihydrochromen-4-one) with hydroxyl groups at positions 2, 4, 5, and 7. The 6- and 8-positions are substituted with 3-methylbut-2-enyl (prenyl) groups, enhancing lipophilicity and steric bulk . The dihydrochromen-4-one moiety is characteristic of flavanones, a subclass of flavonoids known for antioxidant and anti-inflammatory properties .

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC₂₅H₂₈O₆
Molecular Weight424.50 g/mol
IUPAC Name2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-6,8-bis(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one
SMILES (Canonical)CC(=CCC1=C(C(=C2C(=C1O)C(=O)CC(O2)C3=C(C=C(C=C3)O)O)CC=C(C)C)O)C
InChI KeyZTEYEFPSJPSRRA-UHFFFAOYSA-N

Physicochemical Properties

Lipophilicity and Solubility

The compound exhibits high lipophilicity, as evidenced by its XlogP of 5.90 and atomic logP (AlogP) of 5.23 . This suggests strong hydrophobic character, likely due to the prenyl substituents, which may impede aqueous solubility. The topological polar surface area (TPSA) of 107.00 Ų indicates moderate polarity, primarily contributed by its six hydrogen bond acceptors and four donors.

Stability and Rotational Freedom

With five rotatable bonds, the molecule retains conformational flexibility, potentially influencing its binding to biological targets. The exact mass (424.18858861 g/mol) and monoisotopic mass align with its molecular formula, confirming structural integrity .

Pharmacokinetic and ADMET Profile

Absorption and Distribution

Human intestinal absorption is predicted to be high (98.58%), yet Caco-2 permeability is moderate (56.05%), suggesting possible efflux mechanisms . Blood-brain barrier penetration is unlikely (52.50% probability), aligning with its high molecular weight and polar surface area.

Table 2: ADMET Predictions (admetSAR 2)

ParameterPredictionProbability (%)
Human Intestinal AbsorptionHigh98.58
Caco-2 PermeabilityLow56.05
Blood-Brain Barrier PenetrationUnlikely52.50
Oral BioavailabilityModerate57.14
Mitochondrial LocalizationLikely77.73

Metabolism and Excretion

The compound is a substrate for CYP3A4 (59.82% probability) and inhibits CYP2C9 (79.15%) and CYP2C19 (87.10%), posing risks for drug interactions . It inhibits OATP1B1 (84.47%) and OATP1B3 (94.23%), transporters critical for hepatic uptake of statins and anticancer drugs. Bile salt export pump (BSEP) inhibition (74.21%) raises concerns for cholestatic liver injury.

Biological Implications

Mitochondrial Targeting

Predominant mitochondrial localization (77.73%) implies interactions with electron transport chain components or apoptosis pathways. This aligns with flavonoids’ documented roles in modulating mitochondrial function .

Future Research Directions

  • Synthetic Optimization: Address solubility limitations via prodrug strategies or formulation advancements.

  • In Vivo Toxicology: Assess BSEP inhibition-associated hepatotoxicity and mitochondrial toxicity.

  • Target Identification: Screen for interactions with inflammatory mediators (e.g., NF-κB) or oncogenic kinases.

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